molecular formula C13H17ClN2O B5003685 1-(3-chlorobenzyl)-4-piperidinecarboxamide

1-(3-chlorobenzyl)-4-piperidinecarboxamide

Cat. No. B5003685
M. Wt: 252.74 g/mol
InChI Key: XYRALJXDWFFWMS-UHFFFAOYSA-N
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Description

Chemical compounds like “1-(3-chlorobenzyl)-4-piperidinecarboxamide” typically belong to a class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic substitution reactions, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The exact synthesis process can vary depending on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The exact structure would depend on the specific arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on various factors, including the presence of other functional groups in the molecule. Generally, piperidine derivatives can undergo a variety of reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its boiling point, melting point, solubility, and stability, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some piperidine derivatives are used in medicinal chemistry due to their bioactive properties .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications, particularly in the field of medicinal chemistry. This could include studying their bioactivity, pharmacokinetics, and potential as therapeutic agents .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-3-1-2-10(8-12)9-16-6-4-11(5-7-16)13(15)17/h1-3,8,11H,4-7,9H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRALJXDWFFWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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